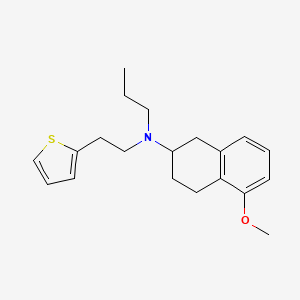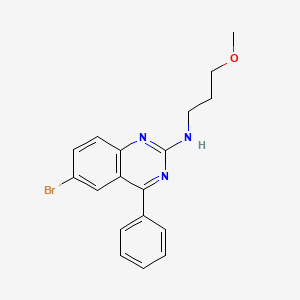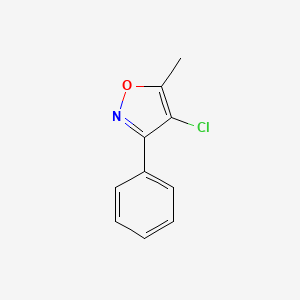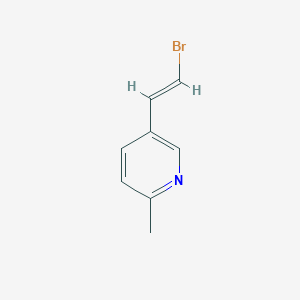![molecular formula C22H20FN3O3S B12342109 (2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342109.png)
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione” typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazolo[3,2-b][1,2,4]triazine core through cyclization reactions.
- Introduction of the (4-fluorophenyl)methyl and (2-methoxyphenyl)prop-2-en-1-ylidene groups via substitution reactions.
- Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves:
- Using large-scale reactors and optimized reaction conditions.
- Implementing purification techniques such as crystallization, distillation, or chromatography.
- Ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazine derivatives with different substituents.
- Compounds with similar biological activities.
Uniqueness
The unique combination of substituents in “(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione” may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H20FN3O3S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-18-7-3-2-5-15(18)6-4-8-19-21(28)26-22(30-19)24-20(27)17(25-26)13-14-9-11-16(23)12-10-14/h2-12,17,22,25H,13H2,1H3,(H,24,27)/b6-4+,19-8- |
Clave InChI |
HWDZDISTNKZDDO-AGASNCOBSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(S2)NC(=O)C(N3)CC4=CC=C(C=C4)F |
SMILES canónico |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(S2)NC(=O)C(N3)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[(2-Chlorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342035.png)



![6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342071.png)
![[(4S,5R,6S,8S,10R)-10-[(R)-(2,6-dioxo-1,3-diazinan-4-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B12342077.png)
![N-(4-cyanophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12342079.png)

![2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12342091.png)

![4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B12342101.png)

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)

